molecular formula C27H29N3O3 B244449 4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B244449
M. Wt: 443.5 g/mol
InChI Key: UOSPWQUNSVSFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound with the molecular formula C27H29N3O3 It is characterized by the presence of an ethoxy group, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The intermediate is then reacted with 4-bromoaniline to attach the phenyl group.

    Introduction of the Ethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amides.

Scientific Research Applications

4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazin-1-ylmethylbenzoic Acid: Similar in structure but lacks the ethoxy group.

    4-Hydroxyphenylpiperazinylphenylcarbamate: Contains a hydroxy group instead of an ethoxy group.

    2-Methylbenzoylpiperazinylphenylbenzamide: Similar structure with a different substitution pattern on the benzoyl group.

Uniqueness

4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-ethoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-33-25-14-8-21(9-15-25)26(31)28-23-10-12-24(13-11-23)29-16-18-30(19-17-29)27(32)22-6-4-20(2)5-7-22/h4-15H,3,16-19H2,1-2H3,(H,28,31)

InChI Key

UOSPWQUNSVSFCQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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